8-(butylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

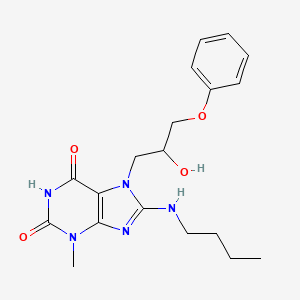

Structure and Functional Groups 8-(Butylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a purine-2,6-dione core. Key structural features include:

- Position 3: Methyl group (common in xanthine derivatives like theophylline).

- Position 7: 2-Hydroxy-3-phenoxypropyl substituent, introducing a hydroxyl and phenoxy group for enhanced hydrogen bonding and lipophilicity.

- Position 8: Butylamino group, a flexible aliphatic chain that increases lipophilicity compared to smaller substituents (e.g., methyl or bromo).

Bromination at Position 8: Bromination of 3-methyl-1H-purine-2,6(3H,7H)-dione under acidic conditions (e.g., Br₂ in AcOH) yields 8-bromo intermediates (M2 in ) .

Alkylation at Position 7: Reaction with 2-hydroxy-3-phenoxypropyl halides or epoxides, as seen in the synthesis of M3 (), introduces the R7 substituent .

Amination at Position 8: Nucleophilic substitution of bromine with butylamine, similar to methods used for 8-bromo-7-(but-2-yn-1-yl) derivatives () .

Characterization would involve NMR, IR, and mass spectrometry (e.g., δ 10.94 ppm for imide NH in ¹H-NMR, C=O stretches at ~1706 cm⁻¹ in IR) .

Properties

IUPAC Name |

8-(butylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4/c1-3-4-10-20-18-21-16-15(17(26)22-19(27)23(16)2)24(18)11-13(25)12-28-14-8-6-5-7-9-14/h5-9,13,25H,3-4,10-12H2,1-2H3,(H,20,21)(H,22,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMNIHRTAPGYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(butylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 941937-50-4, is a complex organic compound belonging to the purine family. Its unique structure contributes to a variety of biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N5O4, with a molecular weight of 387.4 g/mol. The structure incorporates a butylamino group and a phenoxypropyl moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H25N5O4 |

| Molecular Weight | 387.4 g/mol |

| CAS Number | 941937-50-4 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or inhibitor for certain G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of anandamide, potentially enhancing neuroprotective effects .

- Receptor Modulation : The compound may modulate adenosine receptors, influencing processes such as platelet aggregation and vasodilation .

Antitumor Effects

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:

A study involving breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating immune responses.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Initial findings indicate:

- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.

- Metabolism : It may undergo extensive hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : Renal excretion is likely, with metabolites being eliminated via urine.

Toxicity and Safety Profile

Toxicological assessments are crucial for determining the safety profile of any new pharmacological agent. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish a comprehensive safety profile.

Scientific Research Applications

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.

- Antiviral Properties : Evidence suggests it may interfere with viral replication processes.

Case Studies

-

Antitumor Efficacy :

- In vitro studies demonstrated significant cytotoxicity against human cancer cell lines, with varying IC50 values indicating selective efficacy across different cell types.

- In vivo studies using tumor xenograft models revealed that administration of the compound resulted in reduced tumor size compared to controls.

-

Inhibition of Enzymatic Activity :

- Detailed kinetic studies indicated a competitive inhibition mechanism with low micromolar affinity for specific kinases.

In Vitro Studies

In vitro assays have confirmed the compound's ability to modulate various biological pathways:

- Cell Viability Assays : Demonstrated dose-dependent effects on cell survival.

- Apoptosis Assays : Flow cytometry analysis indicated increased apoptotic cells upon treatment with the compound.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of the compound:

- Tumor Xenograft Models : Administration resulted in reduced tumor size compared to controls.

- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares the target compound with structurally related purine-2,6-diones:

Key Findings from Research

Impact of R8 Substituents: Lipophilicity and Receptor Binding: Butylamino (target) and benzylamino (Ev2) substituents enhance lipophilicity, critical for membrane permeability and receptor binding (e.g., serotonin or adenosine receptors) . Dimethylamino (Ev12) reduces affinity due to lower hydrophobicity .

Role of R7 Substituents: Hydroxy-Phenoxypropyl Group: The 2-hydroxy-3-phenoxypropyl chain (target) may improve solubility via hydroxyl groups while maintaining aromatic interactions through phenoxy . But-2-yn-1-yl (Ev7): Alkyne groups in linagliptin intermediates enhance metabolic stability .

Biological Activities: Serotonin Receptor Modulation: Arylpiperazinylalkyl derivatives (Ev9) with lipophilic R8 groups (e.g., propoxy, butylamino) show high 5-HT1A antagonism . Anti-Inflammatory Effects: Bromo-substituted analogs (Ev1, Ev5) target adenosine receptors, reducing inflammation .

Contradictions and Limitations

- Receptor Specificity : While lipophilic R8 groups generally improve binding (Ev9), excessive bulk (e.g., 3-phenylpropyl in Ev2) may reduce selectivity .

- Synthetic Challenges : Bromination (Ev5) and alkylation (Ev7) steps often require precise conditions to avoid impurities .

Data Tables

Table 1: Physicochemical Properties

| Property | Target Compound | 8-(Benzylamino)-... (Ev2) | CP-8 (Ev1) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~407.4 (calc.) | 377.45 | 323.15 |

| LogP (Predicted) | ~2.5 | 3.1 | 1.8 |

| Hydrogen Bond Donors | 3 | 2 | 1 |

Q & A

Q. What mechanistic insights explain side-product formation during alkylation steps?

- Answer : Probe competing SN1/SN2 pathways using isotopic labeling (O-HO) to track hydrolysis byproducts. Characterize side-products (e.g., 8-bromo derivatives) via LC-MS/MS and propose mitigation via phase-transfer catalysis (PTC) or micellar encapsulation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.